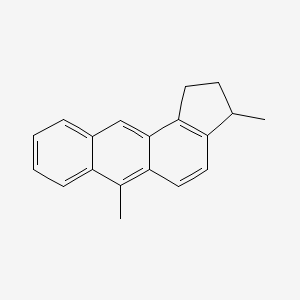
2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene is an organic compound with the molecular formula C19H18
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene involves several steps. One notable method includes the cyclization of appropriate precursors under specific conditions. For instance, a novel synthetic route was developed by Masao Nakazaki and colleagues, which involves the reaction of certain aromatic compounds with cyclopentadiene derivatives .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include oxygenated derivatives, dihydro compounds, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Research has explored its interactions with biological molecules and potential as a biochemical probe.
Medicine: Studies have investigated its potential therapeutic properties, including anti-cancer activity.
Mecanismo De Acción
The mechanism by which 2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons such as:
- Anthracene
- Phenanthrene
- Chrysene
Uniqueness
2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene is unique due to its specific structural features, including the presence of a cyclopentane ring fused to an anthracene moiety. This structure imparts distinct chemical properties and reactivity compared to other polycyclic aromatic hydrocarbons.
Propiedades
Número CAS |
63040-45-9 |
|---|---|
Fórmula molecular |
C19H18 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
3,6-dimethyl-2,3-dihydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C19H18/c1-12-7-8-18-15(12)9-10-17-13(2)16-6-4-3-5-14(16)11-19(17)18/h3-6,9-12H,7-8H2,1-2H3 |
Clave InChI |
FQLXHPIAVANCEN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1C=CC3=C(C4=CC=CC=C4C=C23)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


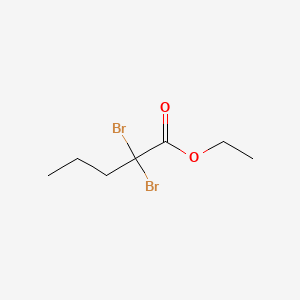
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)

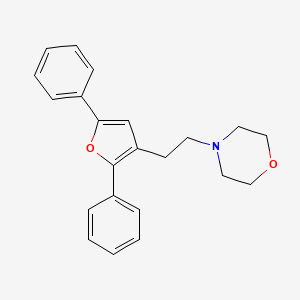
![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
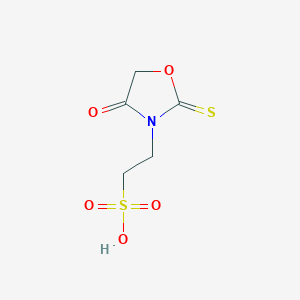
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
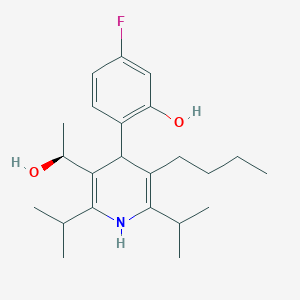
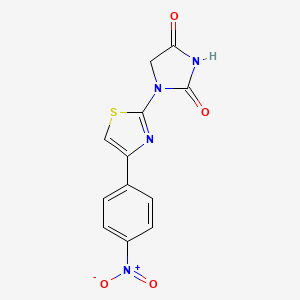
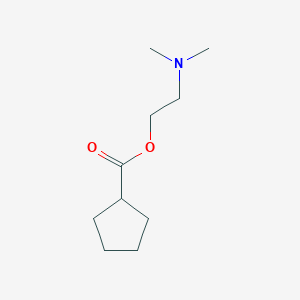

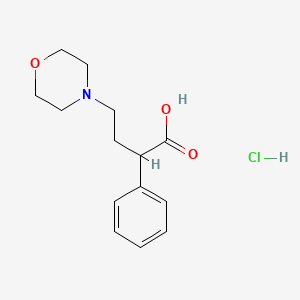
![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
